1-(3,3-Difluorocyclobutyl)ethan-1-amine

Physicochemical profiling pKa modulation Lead optimization

1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS 1780847-80-4) is a gem-difluorinated cyclobutylalkylamine building block with molecular formula C₆H₁₁F₂N and molecular weight 135.15 g·mol⁻¹. It is supplied as a liquid at ≥95% purity (storage at 4 °C) by multiple catalog vendors.

Molecular Formula C6H11F2N
Molecular Weight 135.158
CAS No. 1780847-80-4
Cat. No. B2393835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluorocyclobutyl)ethan-1-amine
CAS1780847-80-4
Molecular FormulaC6H11F2N
Molecular Weight135.158
Structural Identifiers
SMILESCC(C1CC(C1)(F)F)N
InChIInChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3
InChIKeyMMMZCKISFQKEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS 1780847-80-4): Procurement-Grade Physicochemical and Structural Baseline


1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS 1780847-80-4) is a gem-difluorinated cyclobutylalkylamine building block with molecular formula C₆H₁₁F₂N and molecular weight 135.15 g·mol⁻¹ . It is supplied as a liquid at ≥95% purity (storage at 4 °C) by multiple catalog vendors . The compound belongs to the class of 3,3-difluorocyclobutyl-substituted amines, a chemotype whose physicochemical differentiation from non-fluorinated and regioisomeric analogs has been quantitatively characterized [1][2]. Its defining structural feature—a gem-difluoro substitution at the cyclobutane C3 position β to the exocyclic amine-bearing carbon—imparts predictable shifts in pKₐ, lipophilicity, and conformational geometry that are relevant to lead-oriented synthesis and medicinal chemistry design [1][2].

Why 1-(3,3-Difluorocyclobutyl)ethan-1-amine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Cyclobutylamine Analogs


In-class cyclobutylamine building blocks (e.g., 1-cyclobutylethan-1-amine) are not interchangeable with 1-(3,3-difluorocyclobutyl)ethan-1-amine because gem-difluorination at the cyclobutane C3 position produces a 1.42-unit reduction in amine pKₐ (from 9.79 to 8.37 for the parent cyclobutanamine scaffold) [1], alters the three-dimensional exit-vector geometry relative to 2,2-difluoro regioisomers [1], and shifts lipophilicity in a manner that cannot be replicated by monofluoro or non-fluorinated analogs [2]. These physicochemical perturbations directly affect the protonation state at physiological pH, engage distinct C–F···H–N dipolar interactions at protein binding sites, and influence passive permeability—parameters that are critical for fragment growing, scaffold hopping, and pharmacokinetic optimization in drug-discovery programs [1][2]. Procuring an incorrect regioisomer (e.g., 2,2-difluoro or chain-extended 2-(3,3-difluorocyclobutyl)ethan-1-amine) introduces a different pKₐ (−1.17 units further shift), a different exit-vector geometry, and divergent metabolic stability, invalidating SAR continuity [1][2].

1-(3,3-Difluorocyclobutyl)ethan-1-amine: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Amine Basicity Modulation: 1.42 pKₐ Unit Reduction vs. Non-Fluorinated Cyclobutanamine

Gem-difluorination at the cyclobutane C3 position (β to the amine-bearing carbon) reduces the pKₐ of the protonated amine by 1.42 units relative to the non-fluorinated cyclobutanamine scaffold [1]. This value is experimentally measured (not predicted) for 3,3-difluorocyclobutanamine hydrochloride (12·HCl) and applies as a class-level inference to 1-(3,3-difluorocyclobutyl)ethan-1-amine, since the fluorine inductive effect operates through the cyclobutane ring independently of the exocyclic alkyl chain [1][2]. The 3,3-difluoro substitution pattern produces a 1.17-unit higher pKₐ than the 2,2-difluoro regioisomer (pKₐ 7.20), meaning that the target compound retains a higher fraction of free base at cytosolic pH (7.4) than the 2,2-isomer, with implications for passive membrane permeability and lysosomal trapping [1].

Physicochemical profiling pKa modulation Lead optimization

Exit-Vector Geometry: 3,3-Difluoro Substitution Provides Different Spatial Orientation vs. 2,2-Difluoro Isomer

X-ray crystallographic exit-vector plot (EVP) analysis of 3,3-difluorocyclobutanamine and 2,2-difluorocyclobutanamine reveals distinct three-dimensional orientations of the amine substituent relative to the cyclobutane ring plane [1]. The 3,3-difluoro isomer positions the amino group at a different dihedral angle and spatial trajectory compared to the 2,2-difluoro isomer, which has direct consequences for fragment-based drug design where the vector of substituent projection into a protein binding pocket is critical for maintaining key hydrogen-bond or electrostatic interactions [1]. This structural differentiation is absolute: the two regioisomers are not superimposable and cannot be used interchangeably in SAR exploration without re-optimizing the entire binding pose [1].

Exit vector analysis X-ray crystallography Scaffold hopping

hERG Cardiotoxicity Risk Reduction: Difluorocyclobutyl Scaffold Enables Separation of GLP-1R Agonism from hERG Inhibition vs. Danuglipron

In a 2025 J. Med. Chem. study, a new class of difluorocyclobutyl derivatives was designed to address the moderate hERG inhibitory activity (IC₅₀ = 4.3 μM) of danuglipron (PF-06882961), a clinical-stage small-molecule GLP-1R agonist developed by Pfizer [1]. The most potent difluorocyclobutyl-containing analog, compound 73, achieved an EC₅₀ of 0.048 nM at GLP-1R while showing reduced hERG inhibition relative to danuglipron, along with preferable absorption and excellent β-arrestin pathway selectivity [1]. In a glucose tolerance test, compound 73 effectively inhibited elevated blood glucose levels [1]. Although 1-(3,3-difluorocyclobutyl)ethan-1-amine is a building block—not the final drug candidate—this study demonstrates that the 3,3-difluorocyclobutyl group, when incorporated into a drug-like scaffold, can mitigate hERG-related cardiac toxicity liability that limits the clinical utility of non-fluorinated or piperidine-containing GLP-1R agonists [1].

GLP-1 receptor agonist hERG inhibition Cardiac safety

Metabolic Stability: gem-Difluorination Does Not Impair (or Slightly Improves) Intrinsic Clearance vs. Non-Fluorinated Cycloalkanes

A systematic 2022 study of gem-difluorinated C3–C7 cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability (measured as intrinsic clearance, CLᵢₙₜ) compared to non-fluorinated and acyclic counterparts [1]. This finding contradicts the common assumption that fluorine substitution invariably increases oxidative metabolism. The study established that the CF₂ moiety's effect on metabolic stability is consistent across ring sizes and functional groups, providing a predictable stability profile for drug-design applications [1]. Applied as a class-level inference, 1-(3,3-difluorocyclobutyl)ethan-1-amine is expected to retain or improve upon the metabolic stability of its non-fluorinated analog 1-cyclobutylethan-1-amine, without introducing new metabolic soft spots associated with the difluoro substituent [1].

Metabolic stability Intrinsic clearance Microsomal stability

Scalable Synthesis: Multigram Synthetic Route Documented for 3,3-Difluorocyclobutylamine Building Blocks

A multigram-scale synthetic approach to 3,3-difluorocyclobutyl-substituted building blocks—including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones—has been described in the primary literature [1]. The key transformation involves deoxofluorination of O-protected 2-(hydroxymethyl)cyclobutanone, enabling access to previously unavailable 2-substituted difluorocyclobutane derivatives [1]. Additionally, a dedicated patent (CN112279785A) describes a scalable synthetic method for 3,3-difluorocyclobutylamine hydrochloride via a Curtius rearrangement route starting from 3-oxocyclobutane-1-carboxylic acid, providing a complementary industrial-scale access point for the core amine intermediate [2]. These documented routes reduce supply-chain risk relative to 3,3-difluorocyclobutylamine building blocks that lack published synthetic methodology.

Multigram synthesis Process chemistry Building block supply

1-(3,3-Difluorocyclobutyl)ethan-1-amine: Evidence-Backed Application Scenarios for Procurement Prioritization


GPCR Agonist Lead Optimization Requiring hERG Liability Mitigation

Programs developing small-molecule agonists of GLP-1R or related class B GPCRs that face hERG inhibition as a lead de-prioritization criterion should prioritize procurement of 1-(3,3-difluorocyclobutyl)ethan-1-amine as a key intermediate. As demonstrated by Miao et al. (2025), the 3,3-difluorocyclobutyl scaffold enables potent GLP-1R agonism (EC₅₀ = 0.048 nM for compound 73) while reducing hERG inhibitory activity relative to danuglipron (hERG IC₅₀ = 4.3 μM), a known cardiotoxicity liability [1]. The building block's reduced amine basicity (pKₐ ≈ 8.37 vs. 9.79 for non-fluorinated analog) may contribute to lower hERG channel engagement by reducing the population of protonated amine at physiological pH [2].

Kinase Inhibitor Fragment Growing with Defined Exit-Vector Requirements

Fragment-based and structure-guided kinase inhibitor programs that require precise spatial projection of an amine substituent for hinge-region hydrogen bonding should select 1-(3,3-difluorocyclobutyl)ethan-1-amine over the 2,2-difluoro regioisomer. X-ray crystallographic exit-vector plot analysis confirms that the 3,3-difluoro and 2,2-difluoro isomers produce non-superimposable amine trajectories, meaning that procurement of the incorrect regioisomer invalidates the designed binding pose [3]. The 3,3-difluoro isomer has been explicitly utilized in kinase inhibitor patents, including ALK5 (TGF-β type 1 receptor) inhibitors where the 3,3-difluorocyclobutyl-pyrazole scaffold achieved IC₅₀ values of 44 nM (enzyme) and 42.5 nM (cell) [4].

CNS Drug Discovery Requiring Fine-Tuned Amine Basicity for CNS Penetration

Central nervous system (CNS) drug-discovery programs where the ionized/neutral amine ratio critically influences blood-brain barrier penetration should evaluate 1-(3,3-difluorocyclobutyl)ethan-1-amine. The 1.42-unit pKₐ reduction relative to non-fluorinated cyclobutanamine increases the fraction of neutral, membrane-permeable free base at physiological pH, while maintaining sufficient basicity for target engagement [2]. This is in contrast to the 2,2-difluoro regioisomer (pKₐ = 7.20), which may be too weakly basic for certain CNS targets. The compound's utility in CNS-targeting therapeutics is noted in vendor documentation for the chiral (1S) variant [5].

Metabolic-Stability-Driven Lead Series Where Fluorine Substitution Must Not Increase Clearance

Lead optimization campaigns in which metabolic stability (intrinsic clearance) is a key progression criterion—particularly for programs targeting metabolic or inflammatory diseases requiring once-daily oral dosing—can confidently adopt 1-(3,3-difluorocyclobutyl)ethan-1-amine. The systematic study by Holovach et al. (2022) establishes that gem-difluorination of cycloalkanes does not impair and may slightly improve microsomal stability, distinguishing this fluorination strategy from other halogen substitutions that can introduce CYP450-mediated metabolic soft spots [6]. This evidence reduces the risk that procurement of the fluorinated building block will introduce an unforeseen metabolic liability late in the optimization cascade.

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